5-cyclopropyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-17(15-11-16(24-21-15)13-1-2-13)19-8-10-22-9-5-14(20-22)12-3-6-18-7-4-12/h3-7,9,11,13H,1-2,8,10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLRMFXCEADAJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-cyclopropyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Molecular Formula: C17H17N5O2
Molecular Weight: 323.35 g/mol
CAS Number: 1448126-29-1
Structural Representation
The compound consists of a cyclopropyl group, a pyridine moiety, and an isoxazole carboxamide structure, which contribute to its biological properties.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyrazoles have shown potent inhibitory effects against various cancer cell lines. The compound under review has been noted for its potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Study: Inhibition of CDK2 and CDK9
In a study involving structurally related compounds, it was reported that certain pyrazolo[3,4-b]pyridines exhibited IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, showcasing their effectiveness as potential anticancer agents . The selectivity towards CDK2 over CDK9 was particularly notable, with a 265-fold difference in activity.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial effects. Isoxazole derivatives have been tested for antibacterial and antifungal activities. In vitro studies have demonstrated that such compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound A (similar structure) | 4.69 | Bacillus subtilis |
| Compound B (related pyrazole) | 5.64 | Staphylococcus aureus |
| Compound C (isoxazole derivative) | 8.33 | Escherichia coli |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases or enzymes critical to cellular processes. The presence of the isoxazole ring is known to enhance bioactivity through interactions with biological targets.
Synthesis
The synthesis of 5-cyclopropyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide involves several steps:
- Formation of Intermediate Compounds: Starting from readily available precursors, key intermediates are synthesized through nucleophilic substitutions and cyclization reactions.
- Final Coupling Reaction: The final product is obtained by coupling the synthesized intermediates under controlled conditions to ensure high yield and purity.
Table 2: Synthesis Steps Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of cyclopropyl-pyrazole intermediate |
| Step 2 | Formation of isoxazole ring via cyclization |
| Step 3 | Coupling with pyridine derivative |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine vs. Pyrazine Substitution
A key analog is 5-cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide (CAS 2034605-40-6, C₁₆H₁₆N₆O₂) . Differences include:
- Pyridine (pyridin-4-yl) vs. pyrazine (pyrazin-2-yl): Pyridine (C₅H₅N) has one nitrogen atom, while pyrazine (C₄H₄N₂) has two, increasing electron-deficient character. Pyridin-4-yl’s nitrogen position (para) facilitates axial interactions with biological targets, whereas pyrazin-2-yl’s nitrogen arrangement could alter binding geometry .
Table 1: Substituent Comparison
*Inferred from structural analysis.
Ethyl Linker vs. Piperidinylmethyl Substituent
The compound 5-cyclopropyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide (CAS 1421585-19-4, molecular weight 385.5) differs in its linker and substituents:
- Ethyl linker in the target compound provides flexibility and moderate hydrophilicity.
- Piperidinylmethyl group introduces a bulky, basic tertiary amine, which may enhance blood-brain barrier penetration but increase metabolic susceptibility.
Chlorophenyl/Cyano-Substituted Pyrazole Analogs
Compounds like 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (e.g., 3a–3p, yields 62–71%) highlight the impact of electron-withdrawing groups (EWGs):
- Chloro and cyano substituents increase metabolic stability but may reduce bioavailability due to high polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
